An In-depth Technical Guide to the Core Properties of D-Lyxono-1,4-lactone
An In-depth Technical Guide to the Core Properties of D-Lyxono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxono-1,4-lactone, a member of the γ-lactone family, is a carbohydrate derivative with significant potential in various scientific fields, including drug development and chemical synthesis. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, synthesis, and biological significance. The information is presented to support researchers and scientists in their understanding and utilization of this compound.
Chemical and Physical Properties
D-Lyxono-1,4-lactone is a five-membered ring lactone derived from D-lyxose. Its structure has been unequivocally confirmed through X-ray diffraction, NMR, and IR spectroscopy.[1] The γ-lactone form is generally more thermodynamically stable than the corresponding δ-lactone.[2]
Physicochemical Data
A summary of the key physicochemical properties of D-Lyxono-1,4-lactone is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₅ | [3] |
| Molecular Weight | 148.11 g/mol | [3] |
| CAS Number | 15384-34-6 | [3] |
| Melting Point | 105.5–106.0 °C | |
| Appearance | White crystals | |
| Solubility | Soluble in water and ethanol. Crystallization can be performed from ethyl acetate. | |
| Specific Rotation | Data not available in the searched literature. | |
| Stability | As a lactone, it is susceptible to hydrolysis, especially under basic conditions, to form the corresponding hydroxy carboxylate (D-lyxonic acid). Stability is greater under acidic to neutral conditions. |
Spectroscopic Data
¹H NMR (500 MHz, D₂O): δ 4.67 (d, 1H, J₂,₃ 5.1, H-2), 4.50 (dd, 1H, J₃,₄ 4.4, H-3), 4.56 (dt, 1H, J₄,₅ 2.6, J₄,₅' 7.6, H-4), 3.89–3.81 (m, 2H, H-5 and H-5′).
¹³C NMR (125 MHz, D₂O): δ 178.3 (C-1), 81.6 (C-4), 70.5 (C-2), 69.5 (C-3), 59.7 (C-5).
Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration for a γ-lactone appears in the range of 1780–1760 cm⁻¹.
Experimental Protocols
Synthesis of D-Lyxono-1,4-lactone
The synthesis of D-Lyxono-1,4-lactone is typically achieved through the oxidation of D-lyxose. A detailed experimental protocol is outlined below.
Materials:
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D-Lyxose
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Potassium carbonate (K₂CO₃)
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Bromine (Br₂)
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Formic acid (HCOOH, 88%)
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Ethanol
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Ethyl acetate
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Deionized water
Procedure:
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Dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in deionized water (60 mL) in a round-bottomed flask.
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Cool the mixture to 0 °C with stirring.
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Add bromine (2.0 mL, 77.7 mmol) dropwise to the cooled mixture.
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Continue stirring at 0 °C for 1 hour.
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Stop the cooling and acidify the mixture to a pH of 3–4 using 88% formic acid.
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Remove volatile components under reduced pressure.
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Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
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Filter the mixture and wash the collected salts with an additional 20 mL of ethanol.
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Combine the ethanol filtrates and concentrate under reduced pressure to yield a mixture of D-lyxono-1,4-lactone and D-lyxono-1,5-lactone.
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To isolate the D-lyxono-1,4-lactone, dissolve the crude product in boiling ethyl acetate and allow it to cool to room temperature, followed by further crystallization at -20 °C.
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Collect the resulting white crystals of D-lyxono-1,4-lactone by filtration.
Synthesis Workflow
Caption: Workflow for the synthesis of D-Lyxono-1,4-lactone.
Biological Activity and Signaling Pathways
Compounds containing a γ-lactone ring are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. While specific studies on the signaling pathways directly modulated by D-Lyxono-1,4-lactone are limited in the available literature, the broader class of γ-lactones has been implicated in various cellular processes.
The biological effects of many γ-lactones are attributed to their ability to act as alkylating agents, often through a Michael addition mechanism if an α,β-unsaturated system is present. This allows them to covalently modify biological macromolecules such as enzymes and transcription factors, thereby disrupting their function.
For instance, some sesquiterpene lactones with anticancer activity have been shown to induce oxidative stress in cancer cells, leading to apoptosis. The antimicrobial action of certain lactones is also linked to their ability to interfere with essential enzymatic pathways in microorganisms.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by D-Lyxono-1,4-lactone.
General Signaling Logic for Bioactive Lactones
